molecular formula C18H15BrN2O3 B11004142 2-(4-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-(4-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B11004142
M. Wt: 387.2 g/mol
InChI Key: JLFBZUVFJWATQJ-UHFFFAOYSA-N
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Description

2-(4-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C18H15BrN2O3 and its molecular weight is 387.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(4-bromo-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The chemical formula for this compound is C19H17BrN2O3C_{19}H_{17}BrN_{2}O_{3}. The structure features an indole moiety substituted with a bromine atom and a benzodioxin group, which is expected to contribute to its biological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of related indole derivatives, suggesting that compounds with similar structures may exhibit significant antibacterial effects. For instance, compounds structurally related to This compound have shown effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Indole derivative AStaphylococcus aureus10 µg/mL
Indole derivative BMycobacterium tuberculosis5 µg/mL
This compound TBDTBD

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to evaluate the potential anticancer properties of this compound. Preliminary findings indicate that it may exhibit selective toxicity towards rapidly dividing cancer cells while sparing normal cells.

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
A549 (Lung carcinoma)8.5High
HeLa (Cervical carcinoma)12.3Moderate
Normal fibroblasts>50Low

The proposed mechanisms through which This compound exerts its biological effects include:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and proliferation.
  • Induction of Apoptosis : Evidence suggests that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
  • Disruption of Biofilm Formation : Some indole derivatives have demonstrated the ability to prevent biofilm formation in bacterial cultures, which is crucial for treating chronic infections.

Study 1: Antimicrobial Efficacy Against M. tuberculosis

A study conducted on related indole compounds revealed that certain derivatives inhibited the growth of M. tuberculosis effectively over extended periods. The findings indicated that at a concentration of 10 µg/mL, growth was inhibited for over 41 days.

Study 2: Cytotoxicity in Cancer Models

Research evaluating the cytotoxic effects on human cancer cell lines showed promising results for indole derivatives similar to This compound . The compound demonstrated significant cell death in A549 cells with minimal effects on normal fibroblasts.

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

2-(4-bromoindol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C18H15BrN2O3/c19-14-2-1-3-15-13(14)6-7-21(15)11-18(22)20-12-4-5-16-17(10-12)24-9-8-23-16/h1-7,10H,8-9,11H2,(H,20,22)

InChI Key

JLFBZUVFJWATQJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC4=C3C=CC=C4Br

Origin of Product

United States

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